molecular formula C9H7F3O2S B1590705 Methyl 4-(trifluoromethylthio)benzoate CAS No. 88489-60-5

Methyl 4-(trifluoromethylthio)benzoate

Cat. No.: B1590705
CAS No.: 88489-60-5
M. Wt: 236.21 g/mol
InChI Key: HQJOBVILQKWFGJ-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethylthio)benzoate is an organic compound with the molecular formula C9H7F3O2S. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a trifluoromethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(trifluoromethylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .

Another method involves the direct trifluoromethylation of methyl 4-thiobenzoate using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). This reaction is usually carried out under an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethylthio)benzoate depends on its specific application. In biological systems, the trifluoromethylthio group can interact with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

The trifluoromethylthio group is known to enhance the binding affinity of molecules to their targets by increasing hydrophobic interactions and improving metabolic stability. This makes this compound a valuable scaffold in drug design and development .

Comparison with Similar Compounds

Methyl 4-(trifluoromethylthio)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.

    Methyl 4-(methylthio)benzoate: This compound has a methylthio group instead of a trifluoromethylthio group.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-(trifluoromethylsulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJOBVILQKWFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575039
Record name Methyl 4-[(trifluoromethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88489-60-5
Record name Methyl 4-[(trifluoromethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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